molecular formula C10H8Cl2N2O3 B11521511 methyl [(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl](oxo)acetate

methyl [(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl](oxo)acetate

Cat. No.: B11521511
M. Wt: 275.08 g/mol
InChI Key: BMUHOWLUXDDRGU-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE is a chemical compound with a complex structure that includes a dichlorophenyl group, a hydrazinecarbonyl group, and a formate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazinecarboxamide under specific conditions to form the hydrazone intermediate. This intermediate is then reacted with methyl formate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorophenyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazine derivatives and dichlorophenyl-containing molecules. Examples are:

  • N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL

Uniqueness

METHYL {N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, while the hydrazinecarbonyl and formate ester groups contribute to its versatility in various reactions and applications.

Properties

Molecular Formula

C10H8Cl2N2O3

Molecular Weight

275.08 g/mol

IUPAC Name

methyl 2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoacetate

InChI

InChI=1S/C10H8Cl2N2O3/c1-17-10(16)9(15)14-13-5-6-7(11)3-2-4-8(6)12/h2-5H,1H3,(H,14,15)/b13-5+

InChI Key

BMUHOWLUXDDRGU-WLRTZDKTSA-N

Isomeric SMILES

COC(=O)C(=O)N/N=C/C1=C(C=CC=C1Cl)Cl

Canonical SMILES

COC(=O)C(=O)NN=CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.